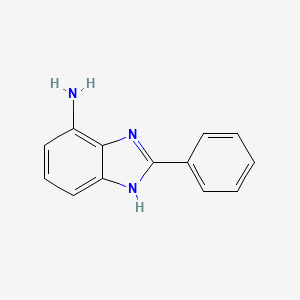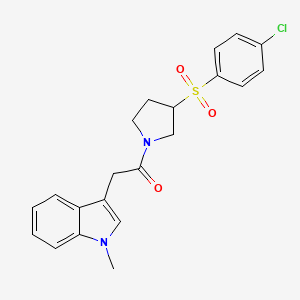
1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a complex organic compound that features a combination of sulfonyl, pyrrolidine, and indole moieties. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the 4-chlorophenyl group and the indole ring suggests that it may exhibit significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The 4-chlorophenylsulfonyl group can be introduced through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Indole Moiety: The indole ring can be attached via a Friedel-Crafts acylation reaction, using an indole derivative and an acyl chloride or anhydride.
Final Coupling: The final step involves coupling the sulfonyl-pyrrolidine intermediate with the indole derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the indole ring or the pyrrolidine ring under strong oxidizing conditions.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the 4-chlorophenyl group or the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the indole or pyrrolidine rings.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted derivatives at the 4-chlorophenyl or indole positions.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, possibly interacting with various biological targets.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone would depend on its specific biological target. Generally, compounds with indole and sulfonyl groups can interact with enzymes, receptors, or other proteins, modulating their activity. The 4-chlorophenyl group may enhance binding affinity or specificity to certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone: Lacks the 4-chloro substituent, which may affect its biological activity.
1-(3-((4-Methylphenyl)sulfonyl)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone: Contains a methyl group instead of a chlorine atom, potentially altering its reactivity and interactions.
1-(3-((4-Bromophenyl)sulfonyl)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone: The bromine atom may confer different electronic properties compared to chlorine.
Uniqueness
The presence of the 4-chlorophenyl group in 1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone may enhance its biological activity or specificity compared to similar compounds. The combination of the sulfonyl, pyrrolidine, and indole moieties also contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-2-(1-methylindol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3S/c1-23-13-15(19-4-2-3-5-20(19)23)12-21(25)24-11-10-18(14-24)28(26,27)17-8-6-16(22)7-9-17/h2-9,13,18H,10-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMOHTUVWWGXHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
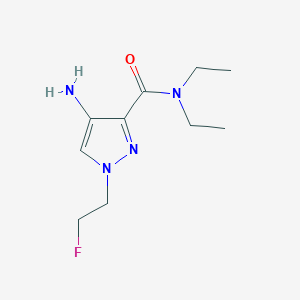
![ethyl 4,5-dimethyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)benzamido]thiophene-3-carboxylate](/img/structure/B2642558.png)

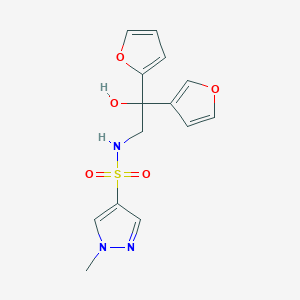
![5-(3-methoxypropyl)-N-(4-methylpyridin-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2642562.png)
![(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbaldehyde](/img/structure/B2642563.png)
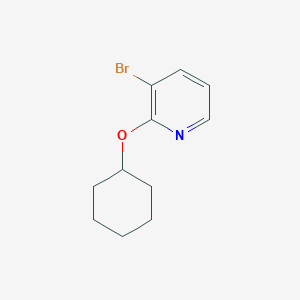

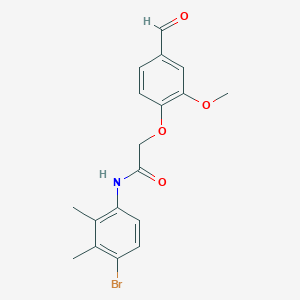

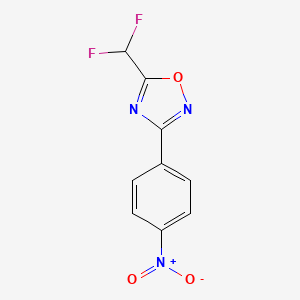
![[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl quinoxaline-2-carboxylate](/img/structure/B2642573.png)
![N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-4-phenyloxane-4-carboxamide](/img/structure/B2642576.png)
